N-(3-chlorophenyl)-2-[(1-cyclohexyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide

Adenosine A1 receptor GPCR pharmacology Radioligand binding assay

N-(3-Chlorophenyl)-2-[(1-cyclohexyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide (CAS 1207003-75-5, C23H24ClN3OS, MW 426.0 g/mol) belongs to the imidazole-thioether-acetamide (ITA) structural class, characterized by a 1-cyclohexyl-5-phenyl-1H-imidazole core linked via a sulfanyl bridge to an N-(3-chlorophenyl)acetamide moiety. This compound is annotated in the ZINC15 database (ZINC40863418) with computed physicochemical descriptors including a calculated logP of 4.533, topological polar surface area (tPSA) of 49 Ų, one hydrogen bond donor, and five hydrogen bond acceptors, placing it within drug-like chemical space by Lipinski criteria.

Molecular Formula C23H24ClN3OS
Molecular Weight 426.0 g/mol
CAS No. 1207003-75-5
Cat. No. B6586533
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-chlorophenyl)-2-[(1-cyclohexyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide
CAS1207003-75-5
Molecular FormulaC23H24ClN3OS
Molecular Weight426.0 g/mol
Structural Identifiers
SMILESC1CCC(CC1)N2C(=CN=C2SCC(=O)NC3=CC(=CC=C3)Cl)C4=CC=CC=C4
InChIInChI=1S/C23H24ClN3OS/c24-18-10-7-11-19(14-18)26-22(28)16-29-23-25-15-21(17-8-3-1-4-9-17)27(23)20-12-5-2-6-13-20/h1,3-4,7-11,14-15,20H,2,5-6,12-13,16H2,(H,26,28)
InChIKeyTUUWDLZFFGWQQR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(3-Chlorophenyl)-2-[(1-cyclohexyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide (CAS 1207003-75-5): Core Structural Identity and Procurement-Relevant Physicochemical Profile


N-(3-Chlorophenyl)-2-[(1-cyclohexyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide (CAS 1207003-75-5, C23H24ClN3OS, MW 426.0 g/mol) belongs to the imidazole-thioether-acetamide (ITA) structural class, characterized by a 1-cyclohexyl-5-phenyl-1H-imidazole core linked via a sulfanyl bridge to an N-(3-chlorophenyl)acetamide moiety. This compound is annotated in the ZINC15 database (ZINC40863418) with computed physicochemical descriptors including a calculated logP of 4.533, topological polar surface area (tPSA) of 49 Ų, one hydrogen bond donor, and five hydrogen bond acceptors, placing it within drug-like chemical space by Lipinski criteria [1]. The scaffold is structurally related to imidazole thioacetanilide derivatives reported as non-nucleoside HIV-1 reverse transcriptase inhibitors and BACE1 inhibitors [2][3]. Commercial availability is documented through multiple research chemical suppliers, typically at ≥95% purity.

Why N-(3-Chlorophenyl)-2-[(1-cyclohexyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide Cannot Be Replaced by In-Class Analogs Without Quantitative Verification


Compounds within the imidazole-thioether-acetamide class are defined by a conserved 2-sulfanyl-imidazole core, but divergent substitution at the N-phenylacetamide position—exemplified by the 3-chlorophenyl group in the target compound versus 4-chlorophenyl, 4-methylphenyl, or unsubstituted phenyl in close analogs—creates non-interchangeable structure-activity relationships. ChEMBL-annotated data via ZINC15 indicate that this specific compound exhibits nanomolar binding affinity for the adenosine A1 receptor (ADORA1; pKi 8.96), a target for which positional isomerism of the chlorophenyl ring is known to modulate both potency and selectivity profiles across adenosine receptor subtypes [1]. In the broader ITA series, minor aryl substituent changes have been shown to shift antiviral EC50 values from micromolar to sub-micromolar ranges and to alter BACE1 inhibitory potency by over an order of magnitude [2][3]. Consequently, procurement decisions based solely on scaffold similarity—without direct, assay-matched quantitative evidence—risk selecting a compound with fundamentally divergent biological activity and target engagement profiles.

N-(3-Chlorophenyl)-2-[(1-cyclohexyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide: Quantitative Differentiation Evidence for Scientific Procurement Decisions


Adenosine A1 Receptor (ADORA1) Binding Affinity: Nanomolar Target Engagement Distinguished from Scaffold-Level Expectations

The target compound demonstrates high-affinity binding to the human adenosine A1 receptor (ADORA1) with a pKi of 8.96, corresponding to a Ki of approximately 1.1 nM, as recorded in the ChEMBL database and aggregated by ZINC15 [1]. This nanomolar binding affinity distinguishes the compound from the class-level expectation that imidazole-thioether-acetamides are primarily optimized for antiviral or BACE1 activity; typical ITA analogs in the HIV-1 NNRTI series exhibit EC50 values in the 0.18–2.0 µM range, which are approximately 100- to 2000-fold weaker than the adenosine A1 affinity observed here [2]. While direct head-to-head adenosine A1 binding data for the closest positional isomer (4-chlorophenyl analog) are not publicly available, the 3-chlorophenyl substitution pattern is known in adenosine receptor medicinal chemistry to confer distinct subtype selectivity profiles compared to 4-substituted congeners, making this compound a candidate adenosine A1 tool with a potentially differentiated selectivity window [3].

Adenosine A1 receptor GPCR pharmacology Radioligand binding assay

Positional Isomerism at the N-Phenylacetamide Moiety: 3-Chloro vs. 4-Chloro Substitution and Implications for Physicochemical and Pharmacological Differentiation

The target compound bears a 3-chlorophenyl group on the acetamide nitrogen, whereas the closest commercially cataloged analog features a 4-chlorophenyl substitution (N-(4-chlorophenyl)-2-((1-cyclohexyl-5-phenyl-1H-imidazol-2-yl)thio)acetamide, same molecular formula C23H24ClN3OS). Although both isomers share identical molecular weight and formula, the meta-chlorine placement in the target compound alters the electronic distribution of the anilide ring, affecting both hydrogen-bonding geometry and dipole moment relative to the para-substituted analog [1]. In medicinal chemistry SAR precedent, 3-chloro versus 4-chloro substitution on N-phenylacetamide motifs has been shown to produce differential target binding—for instance, in cannabinoid CB2 and adenosine A3 receptor ligands, meta-chlorophenyl consistently yields distinct Ki values compared to para-chlorophenyl congeners, sometimes exceeding 10-fold differences [2]. The 3-chloro orientation also positions the halogen for potential halogen-bonding interactions with protein backbone carbonyls that are geometrically inaccessible to the 4-chloro isomer, a structural feature exploited in fragment-based drug design [3].

Positional isomerism Structure-activity relationship Lipophilicity

Imidazole-Thioether-Acetamide Scaffold in HIV-1 NNRTI Context: Structure-Activity Relationship Relevance of the N-Aryl Substituent

The imidazole thioacetanilide (ITA) scaffold to which the target compound belongs was systematically evaluated as a novel non-nucleoside HIV-1 reverse transcriptase inhibitor (NNRTI) chemotype by Zhan et al. (2009). In this series, 2-(1-aryl-1H-imidazol-2-ylthio)-N-phenylacetamide derivatives with varying N-phenyl substituents displayed EC50 values ranging from 0.18 µM to >10 µM against wild-type HIV-1 in MT-4 cell culture, with the most potent analog (4a5, N-(2-chlorophenyl) derivative) achieving an EC50 of 0.18 µM and a selectivity index (SI) exceeding 1100 relative to mock-infected cells [1]. The target compound's 3-chlorophenyl substitution represents an intermediate substitution pattern not directly tested in the published series; the closest tested analog (N-(4-chlorophenyl) derivative) showed reduced potency relative to the 2-chloro lead, indicating that the position of the chlorine substituent on the N-phenyl ring directly modulates antiviral activity [1]. This established SAR demonstrates that within the ITA scaffold, N-aryl substituent identity and position are critical determinants of biological potency, and that the target compound's 3-chloro configuration occupies a distinct, underexplored region of the ITA SAR landscape.

HIV-1 reverse transcriptase Non-nucleoside inhibitor Imidazole thioacetanilide

Physicochemical Differentiation: Lipophilicity (logP) and CNS Multiparameter Optimization (MPO) Profile Relative to Heteroaryl Analogs

The target compound possesses a calculated logP of 4.533 and a tPSA of 49 Ų as reported in the ZINC15 database [1]. These values place it within favorable CNS multiparameter optimization (MPO) space: logP below 5, tPSA below 76 Ų, and exactly one hydrogen bond donor, satisfying three of the four key CNS MPO desirability criteria [2]. In contrast, the thiazol-2-yl analog (2-((1-cyclohexyl-5-phenyl-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide, CAS 1206993-79-4) introduces an additional heteroatom (thiazole sulfur and nitrogen), increasing the tPSA and hydrogen bond acceptor count, which may reduce passive blood-brain barrier permeability relative to the target 3-chlorophenyl compound . The cyclohexyl N-substituent on the imidazole ring contributes significant sp3 character (fraction sp3 = 0.26) and moderate lipophilicity, balancing solubility and membrane permeability differently than analogs with smaller N-alkyl groups (e.g., methyl- or ethyl-substituted imidazoles) which would yield lower logP and altered pharmacokinetic trajectories.

Lipophilicity CNS drug-likeness Physicochemical profiling

Cyclohexyl N-Substituent on Imidazole: Conformational Rigidity and sp3 Character Relative to N-Aryl or N-Alkyl Imidazole Congeners

The 1-cyclohexyl substituent on the imidazole ring of the target compound introduces a saturated carbocycle that increases three-dimensional character (fraction sp3 = 0.26) compared to flat N-aryl imidazole analogs, which would have fraction sp3 approaching zero [1]. This enhanced three-dimensionality is increasingly recognized as a favorable attribute in drug discovery, as sp3-rich compounds exhibit higher clinical success rates, reduced promiscuity, and improved solubility relative to planar aromatic counterparts [2]. Among commercially listed analogs sharing the 2-[(1-cyclohexyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide core, the cyclohexyl group is a conserved feature that distinguishes this subset from the broader ITA class (which commonly employs N-aryl or N-benzyl imidazole substitution). Within this cyclohexyl-containing subset, the variable N-phenylacetamide substituent (3-chlorophenyl in the target compound) becomes the primary site of structural and pharmacological differentiation, enabling modular SAR exploration at the amide terminus while maintaining the favorable sp3-enriched imidazole core [3].

Conformational analysis sp3-rich scaffolds Ligand efficiency

N-(3-Chlorophenyl)-2-[(1-cyclohexyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide: Evidence-Driven Research and Industrial Application Scenarios


Adenosine A1 Receptor Probe for GPCR Screening and Pharmacological Profiling

The annotated adenosine A1 receptor binding affinity (pKi 8.96, Ki ~1.1 nM) establishes this compound as a candidate high-affinity ligand for ADORA1 screening panels [1]. Researchers conducting GPCR selectivity profiling across adenosine receptor subtypes (A1, A2A, A2B, A3) can deploy this compound as a tool to investigate subtype-specific signaling, particularly given that the 3-chlorophenyl substitution pattern may confer a selectivity signature distinct from 4-substituted or unsubstituted phenyl congeners. Procurement for radioligand displacement assays, functional cAMP accumulation studies, or β-arrestin recruitment assays in recombinant ADORA1-expressing cell lines represents a directly evidence-supported use case. The compound's favorable CNS MPO profile (logP 4.533, tPSA 49 Ų) further supports its utility in ex vivo brain tissue binding studies where blood-brain barrier permeability is relevant [2].

Imidazole Thioacetanilide SAR Expansion: Probing the Underexplored 3-Chlorophenyl N-Substituent Space in HIV-1 NNRTI Lead Optimization

The established ITA scaffold SAR by Zhan et al. (2009) explicitly demonstrates that N-phenyl substitution position and identity govern anti-HIV-1 potency, yet the 3-chlorophenyl variant remains untested in published antiviral assays [3]. Medicinal chemistry groups pursuing NNRTI lead optimization can obtain this compound to evaluate whether the meta-chloro orientation yields improved potency, altered resistance profiles, or distinct cytotoxicity windows compared to the reported 2-chloro and 4-chloro analogs. The cyclohexyl imidazole N-substituent, conserved within this sub-series, ensures that any observed differences in antiviral activity can be directly attributed to the 3-chlorophenyl pharmacophore element rather than core scaffold modification, facilitating clean SAR interpretation.

BACE1 Inhibitor Fragment Elaboration: Imidazole-Thioether-Acetamide Core as a Privileged Starting Point for Alzheimer's Disease Target Exploration

The 2-substituted-thio-N-substituted-imidazol-2-yl acetamide scaffold has been validated as a BACE1 inhibitory chemotype by Yan et al. (2017), with optimized analogs achieving IC50 values of 4.6 µM and demonstrating predicted blood-brain barrier permeability [4]. The target compound, with its enhanced sp3 character (fraction sp3 0.26) and CNS-favorable physicochemical properties, represents a structurally distinct entry point into this chemical series. Fragment-based or structure-based drug design groups can procure this compound as a starting point for BACE1 inhibitor optimization, leveraging the cyclohexyl group's conformational constraints and the 3-chlorophenyl substituent's halogen-bonding potential to explore binding interactions within the BACE1 active site that may differ from those of the published thiazol-2-yl and 4-substituted phenyl analogs.

Chemical Biology Tool for Soluble Adenylyl Cyclase (sAC) Pathway Investigation

The imidazole-thioether structural motif overlaps with chemotypes reported in soluble adenylyl cyclase (sAC/ADCY10) inhibitor patents (e.g., US20240239774), and the ZINC15 database annotates this compound with adenosine receptor activity that intersects with cAMP signaling pathways [1][5]. Researchers investigating cAMP-mediated cellular processes—including mitochondrial function, lysosomal acidification, apoptosis regulation, and male fertility—can utilize this compound as a chemical probe for pathway dissection, particularly in comparative studies against well-characterized sAC inhibitors such as LRE1 or TDI-10229. The compound's molecular properties (MW 426, logP 4.5) support cell permeability, enabling use in intact-cell cAMP modulation assays where tool compound penetration is a prerequisite.

Quote Request

Request a Quote for N-(3-chlorophenyl)-2-[(1-cyclohexyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.